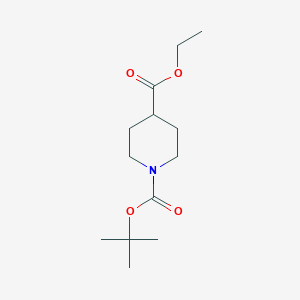

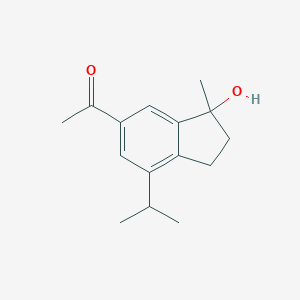

(2S)-2-Hydroxy-4-oxopentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

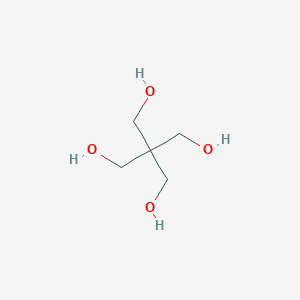

(2S)-2-Hydroxy-4-oxopentanoic acid, also known as 2-Hydroxy-4-oxo-pentanoic acid or pyruvic acid, is a key intermediate in the metabolism of carbohydrates, fats, and proteins. It is a colorless liquid with a pungent odor and is highly reactive due to its keto and hydroxyl functional groups. Pyruvic acid is widely used in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties and biological activities.

Mecanismo De Acción

Pyruvic acid exerts its biological effects through various mechanisms, including modulation of cellular signaling pathways, regulation of gene expression, and inhibition of enzymes involved in metabolic pathways. It has been shown to activate the Nrf2 pathway, which plays a key role in cellular antioxidant defense, and to inhibit the NF-κB pathway, which is involved in inflammation and cancer. Pyruvic acid has also been shown to regulate the expression of genes involved in energy metabolism and cellular differentiation.

Efectos Bioquímicos Y Fisiológicos

Pyruvic acid has been shown to have a wide range of biochemical and physiological effects, including stimulation of glycolysis, enhancement of mitochondrial function, and regulation of cellular redox balance. It has also been shown to promote the synthesis of collagen and elastin, which are important components of skin and connective tissue. Pyruvic acid has been used in the treatment of various skin conditions such as acne, hyperpigmentation, and aging.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Pyruvic acid has several advantages for use in laboratory experiments, including its stability, solubility, and ease of handling. It can be easily synthesized or obtained commercially and is relatively inexpensive. However, pyruvic acid is highly reactive and can be toxic at high concentrations, which can limit its use in certain experiments.

Direcciones Futuras

There are several future directions for research on pyruvic acid, including its role in cellular metabolism and energy production, its potential therapeutic applications in various diseases, and its use as a biomarker for disease diagnosis and prognosis. Further studies are needed to elucidate the mechanisms of action of pyruvic acid and to optimize its use in laboratory experiments and clinical applications.

Métodos De Síntesis

Pyruvic acid can be synthesized through various methods, including chemical synthesis, biological fermentation, and enzymatic conversion. Chemical synthesis involves the oxidation of lactic acid or acetaldehyde, while biological fermentation involves the conversion of glucose or other sugars by microorganisms such as yeast and bacteria. Enzymatic conversion involves the use of enzymes such as pyruvate decarboxylase and pyruvate kinase to catalyze the conversion of pyruvate from other metabolic intermediates.

Aplicaciones Científicas De Investigación

Pyruvic acid has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties, and has been used in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Pyruvic acid has also been studied for its role in energy metabolism and as a biomarker for various diseases.

Propiedades

Número CAS |

150337-72-7 |

|---|---|

Nombre del producto |

(2S)-2-Hydroxy-4-oxopentanoic acid |

Fórmula molecular |

C5H8O4 |

Peso molecular |

132.11 g/mol |

Nombre IUPAC |

(2S)-2-hydroxy-4-oxopentanoic acid |

InChI |

InChI=1S/C5H8O4/c1-3(6)2-4(7)5(8)9/h4,7H,2H2,1H3,(H,8,9)/t4-/m0/s1 |

Clave InChI |

QTSNVMMGKAPSRT-BYPYZUCNSA-N |

SMILES isomérico |

CC(=O)C[C@@H](C(=O)O)O |

SMILES |

CC(=O)CC(C(=O)O)O |

SMILES canónico |

CC(=O)CC(C(=O)O)O |

Sinónimos |

Pentanoic acid, 2-hydroxy-4-oxo-, (2S)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-[acetyl(cyano)amino]ethyl] ethanethioate](/img/structure/B129861.png)

![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)